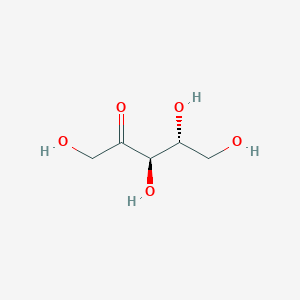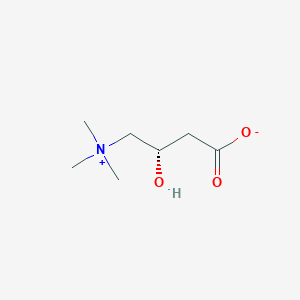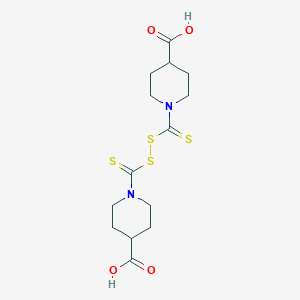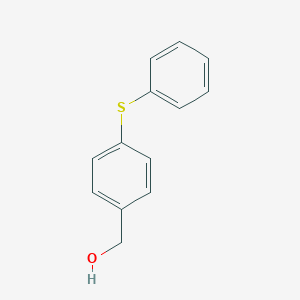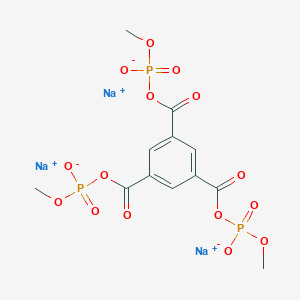
Trimesoyl tris(methyl phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimesoyl tris(methyl phosphate) is a chemical compound that belongs to the class of organophosphate esters. It is widely used in scientific research due to its unique properties, including its ability to act as a flame retardant, plasticizer, and lubricant. Trimesoyl tris(methyl phosphate) is also used in the synthesis of various polymers and resins.
Mécanisme D'action
Trimesoyl tris(methyl phosphate) acts as a flame retardant by releasing phosphoric acid when exposed to heat. The phosphoric acid reacts with the flame, forming a protective layer that prevents the material from catching fire. As a plasticizer, trimesoyl tris(methyl phosphate) improves the flexibility and durability of the polymer by reducing its glass transition temperature. As a lubricant, it reduces friction between metal surfaces, improving their wear resistance and reducing their corrosion.
Effets Biochimiques Et Physiologiques
Trimesoyl tris(methyl phosphate) has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic to aquatic organisms and may cause skin irritation and eye damage in humans. It is also a suspected endocrine disruptor, which means that it may interfere with the normal functioning of hormones in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Trimesoyl tris(methyl phosphate) has several advantages for lab experiments. It is a versatile compound that can be used in a variety of applications, including flame retardancy, plasticization, and lubrication. It is also relatively inexpensive and easy to synthesize. However, trimesoyl tris(methyl phosphate) may pose a risk to human health and the environment, which should be taken into consideration when using it in lab experiments.
Orientations Futures
There are several future directions for the use of trimesoyl tris(methyl phosphate) in scientific research. One area of interest is the development of safer flame retardants that do not pose a risk to human health and the environment. Another area of research is the use of trimesoyl tris(methyl phosphate) as a lubricant in the manufacturing of nanomaterials. Additionally, trimesoyl tris(methyl phosphate) may have potential applications in the field of biomedicine, such as drug delivery and tissue engineering.
Méthodes De Synthèse
Trimesoyl tris(methyl phosphate) can be synthesized by the reaction of trimellitic anhydride with methanol and phosphorus oxychloride. The reaction takes place in the presence of a catalyst, such as pyridine or triethylamine. The resulting product is a colorless liquid that is soluble in organic solvents, such as chloroform and benzene.
Applications De Recherche Scientifique
Trimesoyl tris(methyl phosphate) has several applications in scientific research. It is commonly used as a flame retardant in the manufacturing of plastics, textiles, and other materials. It is also used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Additionally, trimesoyl tris(methyl phosphate) is used as a lubricant in the manufacturing of metalworking fluids.
Propriétés
Numéro CAS |
142457-58-7 |
|---|---|
Nom du produit |
Trimesoyl tris(methyl phosphate) |
Formule moléculaire |
C12H12Na3O15P3 |
Poids moléculaire |
558.1 g/mol |
Nom IUPAC |
trisodium;[3,5-bis[[methoxy(oxido)phosphoryl]oxycarbonyl]benzoyl] methyl phosphate |
InChI |
InChI=1S/C12H15O15P3.3Na/c1-22-28(16,17)25-10(13)7-4-8(11(14)26-29(18,19)23-2)6-9(5-7)12(15)27-30(20,21)24-3;;;/h4-6H,1-3H3,(H,16,17)(H,18,19)(H,20,21);;;/q;3*+1/p-3 |
Clé InChI |
NXGXAQYOJLTELA-UHFFFAOYSA-K |
SMILES |
COP(=O)([O-])OC(=O)C1=CC(=CC(=C1)C(=O)OP(=O)([O-])OC)C(=O)OP(=O)([O-])OC.[Na+].[Na+].[Na+] |
SMILES canonique |
COP(=O)([O-])OC(=O)C1=CC(=CC(=C1)C(=O)OP(=O)([O-])OC)C(=O)OP(=O)([O-])OC.[Na+].[Na+].[Na+] |
Autres numéros CAS |
142457-58-7 |
Synonymes |
TMTMP trimesoyl tris(methyl phosphate) trimesoyl tris(methyl phosphate) trisodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



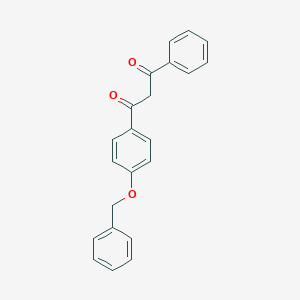
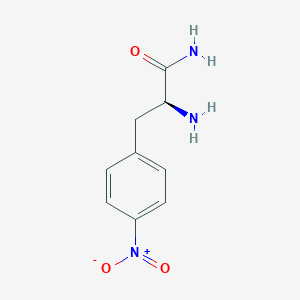
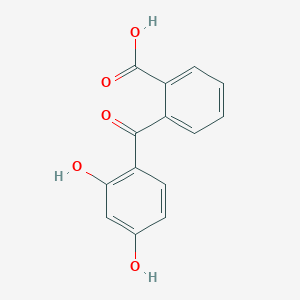
![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)
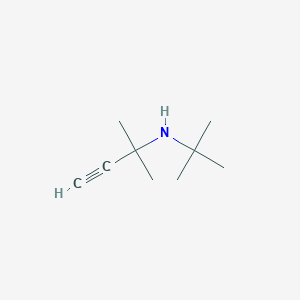
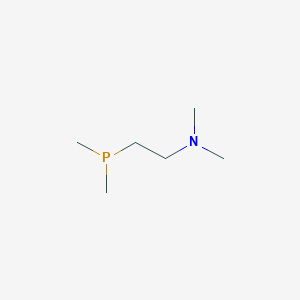
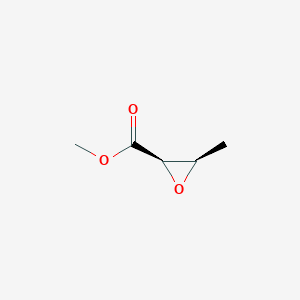
![2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B119496.png)
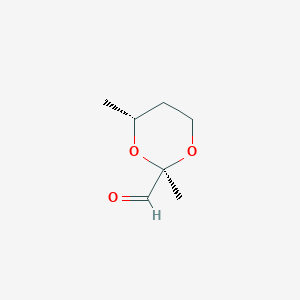
![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)
